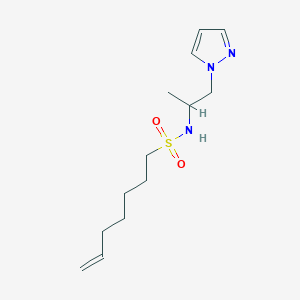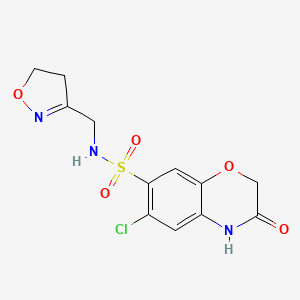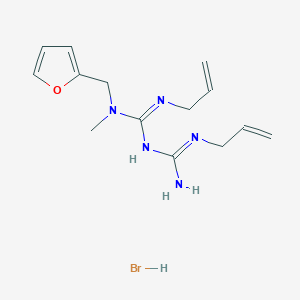
N-(1-pyrazol-1-ylpropan-2-yl)hept-6-ene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-pyrazol-1-ylpropan-2-yl)hept-6-ene-1-sulfonamide is a synthetic organic compound that features a pyrazole ring, a heptene chain, and a sulfonamide group. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-pyrazol-1-ylpropan-2-yl)hept-6-ene-1-sulfonamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the propan-2-yl group: This step involves the alkylation of the pyrazole ring with a suitable alkyl halide.
Formation of the hept-6-ene chain: This can be introduced through a Wittig reaction or similar olefination method.
Introduction of the sulfonamide group: This is typically done by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-pyrazol-1-ylpropan-2-yl)hept-6-ene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The heptene chain can be oxidized to form epoxides or diols.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is a strong reducing agent used for sulfonamide reduction.
Substitution: Electrophilic substitution on the pyrazole ring can be achieved using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Epoxides or diols from the heptene chain.
Reduction: Amines from the sulfonamide group.
Substitution: Halogenated or nitrated pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme activity or protein interactions.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of N-(1-pyrazol-1-ylpropan-2-yl)hept-6-ene-1-sulfonamide would depend on its specific biological target. Generally, sulfonamides are known to inhibit enzymes by mimicking the natural substrate or by binding to the active site. The pyrazole ring can interact with various proteins, potentially affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-pyrazol-1-ylmethyl)hept-6-ene-1-sulfonamide
- N-(1-pyrazol-1-ylethyl)hept-6-ene-1-sulfonamide
- N-(1-pyrazol-1-ylpropan-2-yl)hex-5-ene-1-sulfonamide
Uniqueness
N-(1-pyrazol-1-ylpropan-2-yl)hept-6-ene-1-sulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Propriétés
IUPAC Name |
N-(1-pyrazol-1-ylpropan-2-yl)hept-6-ene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2S/c1-3-4-5-6-7-11-19(17,18)15-13(2)12-16-10-8-9-14-16/h3,8-10,13,15H,1,4-7,11-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZHEUOSWNVECJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NS(=O)(=O)CCCCCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]methylamino]-4-methyl-1H-pyrimidin-6-one](/img/structure/B7406340.png)
![3-chloro-7-(2-methoxyphenyl)sulfonyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine](/img/structure/B7406341.png)

![4-hydroxy-N-[2-(2-methyl-1,3-oxazol-5-yl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B7406359.png)
![3-chloro-7-piperidin-1-ylsulfonyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine](/img/structure/B7406361.png)

![2-[(2-methoxyphenyl)sulfonylamino]-N-(1-pyridin-2-ylethyl)acetamide](/img/structure/B7406384.png)
![2-[(2-ethylphenyl)sulfonylamino]-N-(1-pyridin-2-ylethyl)acetamide](/img/structure/B7406389.png)
![[4-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]piperazin-1-yl]-thiomorpholin-4-ylmethanone](/img/structure/B7406392.png)
![4-[1-(3,4-Dihydronaphthalen-2-ylsulfonyl)-3-methylazetidin-3-yl]morpholine](/img/structure/B7406395.png)
![3-[(1-Chloroisoquinolin-6-yl)carbamoylamino]-3-methylbutanamide](/img/structure/B7406402.png)
![2-fluoro-N-(4-phenoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]propanediamide](/img/structure/B7406407.png)
![2-[(1-chloroisoquinolin-6-yl)carbamoylamino]-N-propan-2-ylacetamide](/img/structure/B7406421.png)

